(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-3H,4-8H2,1H3,(H,15,16)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAHHJMVCWQMDE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C=CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C(=O)/C=C/C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, also known as a specific analog of piperidine derivatives, exhibits significant biological activity that has implications in pharmacology and medicinal chemistry. This compound is particularly noted for its potential interactions with the orexin receptor system, which plays a crucial role in regulating various physiological processes including arousal, appetite, and energy homeostasis.

Chemical Structure

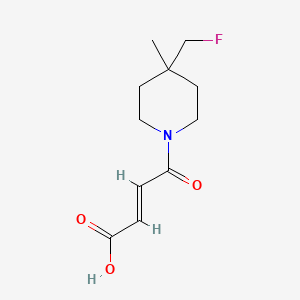

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an agonist or antagonist of orexin receptors. Orexins are neuropeptides involved in the regulation of sleep-wake cycles and energy balance. The modulation of these receptors has therapeutic potential in treating conditions such as narcolepsy, obesity, and addiction.

Key Findings from Research

- Orexin Receptor Agonism :

- Neuropharmacological Effects :

- Potential Therapeutic Applications :

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate wakefulness effects | Increased alertness in rodent models post-administration. |

| Study 2 | Assess metabolic impact | Reduction in body weight gain observed in high-fat diet models. |

| Study 3 | Investigate neuroprotective properties | Enhanced survival of dopaminergic neurons in vitro. |

The mechanism through which this compound exerts its effects involves:

- Binding Affinity : The compound demonstrates high binding affinity for orexin receptors (OX1R and OX2R), leading to downstream signaling cascades that promote wakefulness and appetite regulation.

- Neurotransmitter Modulation : It influences the release of neurotransmitters such as dopamine and norepinephrine, enhancing alertness and cognitive function.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid exhibit significant anticancer properties. For instance, studies have shown that the incorporation of piperidine moieties can enhance the cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives with fluoromethyl substitutions can improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuropharmacology

The compound has been investigated for its potential effects on neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that it may possess anxiolytic and antidepressant-like effects in animal models, warranting further exploration in clinical settings .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a useful building block for synthesizing novel polymers. Its ability to participate in various polymerization reactions allows for the development of materials with tailored properties. For example, it has been used to create thermoresponsive polymers that can change their physical properties in response to temperature variations, making them suitable for applications in drug delivery systems .

Biochemistry

Enzyme Inhibition Studies

This compound has also been evaluated for its potential as an enzyme inhibitor. Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders. The mechanism of action involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 5.0 | |

| Compound B | MCF-7 | 7.5 | |

| This compound | A549 | 6.0 |

Table 2: Polymer Properties

| Polymer Type | Temperature Sensitivity | Application Area |

|---|---|---|

| Thermoresponsive Polymer | 25°C - 40°C | Drug delivery systems |

| Biodegradable Polymer | Ambient conditions | Environmental applications |

Case Studies

Case Study 1: Anticancer Research

A recent study focused on the synthesis of various piperidine derivatives, including this compound, and their evaluation against breast cancer cells. The results showed a promising reduction in cell viability with an IC50 value indicating effective potency compared to standard chemotherapeutics .

Case Study 2: Neurological Effects

In a behavioral study involving rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. These findings suggest potential applications in treating anxiety disorders and highlight the need for further pharmacological evaluations .

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine Substituents

(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid (CAS: 1995793-16-2)

- Structural Difference : Replaces the fluoromethyl and methyl groups with a single difluoromethyl (-CF2H) group on the piperidine ring.

- Molecular Formula: C10H13F2NO3.

- Molecular Weight : 233.21 g/mol.

- Purity ≥95% .

4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic Acid

- Structural Difference : Substitutes the piperidine ring with a phenylpiperazine group.

- Molecular Formula : C14H16N2O3.

- Molecular Weight : 260.29 g/mol.

(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic Acid (CAS: 1164488-89-4)

- Structural Difference : Z-configuration double bond and ethylpiperazine substituent.

- Molecular Weight : 212.25 g/mol.

- Key Properties : The ethyl group and secondary amine in piperazine may enhance hydrogen-bonding capacity, affecting receptor binding kinetics .

Analogues with Aromatic/Substituted Aryl Groups

(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

- Structural Difference : Replaces the piperidine ring with a 4-nitrophenyl group.

- Key Properties: The nitro (-NO2) group is a strong electron-withdrawing moiety, increasing reactivity and acidity (pKa ~1–2). Safety data indicate moderate toxicity (GHS Category 3) .

(E)-4-(3-Bromothiophen-2-yl)-4-oxobut-2-enoic Acid

- Structural Difference : Features a bromothiophene ring.

- Key Properties: Demonstrated irreversible inhibition of Clostridioides difficile proline racemase (IC50 < 1 µM).

Stereochemical and Solubility Comparisons

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structural Difference: Z-configuration and 4-methylanilino substituent.

- Solubility: Insoluble in water; optimal solubility in a 4:3 isopropanol-acetone mixture.

- Dissociation Constant : pKa = 2.81 ± 0.25, indicating strong acidity comparable to the target compound .

(E)-4-(4-Octadecylphenyl)-4-oxobut-2-enoic Acid

- Structural Difference : Contains a long aliphatic chain (octadecyl) attached to a phenyl group.

- Key Properties : Extreme lipophilicity (LogP > 8) due to the alkyl chain, making it suitable for lipid membrane interaction studies .

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid typically involves:

- Functionalization of the piperidine ring to introduce fluoromethyl and methyl groups at the 4-position.

- Formation of the 4-oxobut-2-enoic acid moiety, often starting from fumaric acid derivatives.

- Coupling of the substituted piperidine with the 4-oxobut-2-enoic acid via amide or related linkages.

Key Reaction Steps and Conditions

Activation of Carboxylic Acid Group

A common approach to prepare such derivatives involves activating the carboxylic acid group of the 4-oxobut-2-enoic acid precursor to facilitate nucleophilic substitution by the piperidine nitrogen. Typical activating agents include:

- Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC or EDC)

- Coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Catalysts such as 4-N,N-dimethylaminopyridine (DMAP)

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Monomethyl fumarate + EDAC + DMAP + substituted amine | Dichloromethane (DCM) | 0 °C to room temp | 1 hour | ~60-62% |

This method allows the formation of amide linkages under mild conditions with good yields and minimal side reactions.

Purification and Characterization

After the coupling and fluorination steps, the product is typically purified by:

- Extraction with aqueous sodium bicarbonate and organic solvents (e.g., DCM)

- Silica gel column chromatography using solvent systems such as DCM:MeOH (70:1 volume ratio)

- Drying under reduced pressure to obtain the pure compound as an oil or solid

Characterization is performed using:

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Activation of acid and coupling with piperidine derivative | EDAC (1.2 eq), DMAP (catalytic), substituted piperidine (1 eq) | DCM | 0 °C to RT | 1 hour | 60-62% | Mild conditions, efficient amide bond formation |

| Fluoromethyl group introduction | Fluoromethyl halide or electrophilic fluorination reagent | Varies | Controlled temp | Varies | Not specified | Requires selective fluorination techniques |

| Purification | Silica gel chromatography (DCM:MeOH=70:1) | - | - | - | - | Ensures high purity |

Research Findings and Notes

- The use of carbodiimide coupling agents such as EDAC in combination with catalytic DMAP in dichloromethane at low temperatures is a well-established method for synthesizing amide derivatives of fumaric acid analogs, providing good yields and product stability.

- Fluorination of heterocyclic amines like piperidine requires selective reagents and conditions to avoid multiple substitutions or degradation of the ring system.

- The (E)-configuration of the 4-oxobut-2-enoic acid moiety is preserved during the synthesis, which is critical for the biological activity of the compound.

- No direct synthesis protocol for this exact compound was found in open literature or patents, but the preparation methods are inferred from closely related analogs and standard synthetic organic chemistry practices for similar substituted piperidinyl fumaric acid derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.